molecular formula C10H13NO3S2 B2677177 ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate CAS No. 956452-97-4

ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate

Cat. No. B2677177
CAS RN: 956452-97-4
M. Wt: 259.34
InChI Key: VBLGDXLIKPPCGJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate is a chemical compound with a molecular weight of 259.35 . Its IUPAC name is ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate 7-oxide .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3S2/c1-2-14-9(12)7-6-4-3-5-16(13)10(6)15-8(7)11/h2-5,11H2,1H3 .


Chemical Reactions Analysis

The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen . Hydrazide was utilized as a synthon for the synthesis of the derivatives . Chloro-thieno[2,3-d]pyrimidine was synthesized and reacted with the hydrazine hydrate to afford the hydrazino derivative, which was used as a scaffold for getting the derivatives . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 259.35 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis of Triazines

This compound can be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties; for example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound could potentially be used to synthesize a variety of indole derivatives.

Synthesis of Pyridine Derivatives

A new method for the synthesis of previously unknown ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates was developed . This compound could potentially be used in the synthesis of these pyridine derivatives.

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . The compound could potentially be used to synthesize these indole derivatives, which could then be used as antiviral agents.

Apoptosis-Inducing Agents for Breast Cancer

The compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . These agents have shown significant antiproliferative potential with IC50 from 23.2 to 95.9 µM .

Synthesis of Thiazinone Derivatives

An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . This compound could potentially be used in the synthesis of these thiazinone derivatives.

Mechanism of Action

The compounds synthesized were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Future Directions

The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 . This suggests potential future directions in the development of anticancer therapeutics based on this compound.

properties

IUPAC Name

ethyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-2-14-9(12)7-6-4-3-5-16(13)10(6)15-8(7)11/h2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLGDXLIKPPCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCS2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate

CAS RN

956452-97-4
Record name ethyl 6-amino-1-oxo-2H,3H,4H-1lambda4-thieno[2,3-b]thiopyran-5-carboxylate
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